Methyl 1-cyclopentylazetidine-2-carboxylate

Description

Molecular Architecture and Stereochemical Configuration

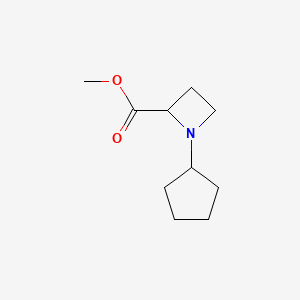

Methyl 1-cyclopentylazetidine-2-carboxylate (C₁₀H₁₇NO₂) is a chiral nitrogen-containing heterocycle featuring a strained four-membered azetidine ring substituted with a cyclopentyl group at the 1-position and a methyl ester at the 2-position. The molecule’s stereochemical configuration is defined by a single stereocenter at the 2-carbon of the azetidine ring, yielding an (R)-enantiomer.

The molecular architecture consists of:

- Azetidine core : A four-membered ring with three carbon atoms and one nitrogen atom, adopting a bent conformation to alleviate torsional strain.

- Cyclopentyl substituent : A five-membered ring fused to the nitrogen atom, introducing steric bulk and influencing the ring’s puckering.

- Methyl ester group : Attaching to the 2-carbon, contributing to electronic and steric interactions with the azetidine ring.

The compound’s IUPAC name is methyl (2R)-1-cyclopentylazetidine-2-carboxylate, with a molecular weight of 183.25 g/mol.

Comparative Analysis of Azetidine Ring Conformations

Azetidine rings exhibit distinct conformational preferences compared to other nitrogen-containing heterocycles. Below is a comparative analysis of key structural features:

The azetidine ring’s puckered structure arises from reduced torsion strain compared to aziridines but remains more strained than larger rings like piperidine. This conformational rigidity is critical for its reactivity and stability.

Cyclopentyl Substituent Orientation and Steric Effects

The cyclopentyl group at the 1-position exerts significant steric and electronic influences on the azetidine ring’s geometry:

- Steric hindrance : The cyclopentyl ring’s chair conformation forces the azetidine ring into a fixed puckered state, reducing rotational freedom.

- Electronic effects : The electron-donating nature of the cyclopentyl group stabilizes the azetidine’s nitrogen lone pair, favoring the pseudoaxial orientation.

- Conformational locking : The substituent prevents ring inversion, locking the azetidine in a specific conformation that impacts reactivity in nucleophilic or electrophilic reactions.

The cyclopentyl group’s orientation also modulates intermolecular interactions, such as hydrogen bonding or π-π stacking, which are critical in crystal packing.

Crystallographic Studies and Unit Cell Parameters

While direct crystallographic data for this compound is limited, related azetidine derivatives provide insights into their solid-state behavior:

| Compound | Space Group | Unit Cell Parameters | Key Structural Features |

|---|---|---|---|

| Spirocyclic piperidine-azetidine | P 2₁2₁₂₁ | a = 19 |

Properties

IUPAC Name |

methyl 1-cyclopentylazetidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c1-13-10(12)9-6-7-11(9)8-4-2-3-5-8/h8-9H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZNOPQHVCIRBEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN1C2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methyl 1-cyclopentylazetidine-2-carboxylate typically involves the reaction of cyclopentylamine with methyl 2-bromoacetate under basic conditions to form the azetidine ring . The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified through distillation or recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Methyl 1-cyclopentylazetidine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert it into alcohols or amines using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Organic Synthesis

Methyl 1-cyclopentylazetidine-2-carboxylate serves as an important intermediate in the synthesis of complex organic molecules. Its azetidine structure allows for various modifications that can lead to the development of new compounds with desirable properties.

Medicinal Chemistry

Research indicates that this compound has potential therapeutic applications, particularly in drug discovery. Its unique structure may contribute to the development of enzyme inhibitors and other bioactive compounds.

Biological Research

The compound is utilized as a building block in the synthesis of biologically active molecules. It has been studied for its interactions with specific molecular targets, potentially affecting biochemical pathways within cells .

Specialty Chemicals Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its versatility makes it suitable for various formulations and applications within the chemical industry .

Case Study 1: Drug Development

A study focused on synthesizing derivatives of this compound demonstrated its potential as a scaffold for new drug candidates targeting specific diseases. The research highlighted modifications to enhance pharmacological properties, such as increased potency and selectivity against targeted enzymes .

Case Study 2: Enzyme Inhibition

Research has shown that compounds derived from this compound exhibit enzyme inhibition activity, making them promising candidates for developing treatments for conditions like cancer and metabolic disorders. The mechanism of action involves interaction with enzyme active sites, leading to reduced enzymatic activity .

Mechanism of Action

The mechanism of action of Methyl 1-cyclopentylazetidine-2-carboxylate involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between methyl 1-cyclopentylazetidine-2-carboxylate and its analogs:

*Inferred data due to absence of direct evidence.

Structural and Electronic Comparisons

Substituent Size and Lipophilicity :

- The cyclopentyl group (C₅H₉) balances steric bulk and flexibility, offering intermediate lipophilicity between methyl (smallest) and cyclohexyl/benzyl (bulkiest) groups. This may optimize bioavailability in pharmaceutical contexts .

- Benzyl-substituted analogs () exhibit aromaticity, enabling interactions with biological targets via π-stacking, whereas cyclopentyl/cyclohexyl groups favor hydrophobic interactions.

Synthetic Accessibility :

Physical and Chemical Properties

- Solubility : Smaller substituents (e.g., methyl) enhance aqueous solubility, while bulkier groups (cyclopentyl, benzyl) increase organic solvent compatibility .

- Thermal Stability : Cyclohexyl and benzyl analogs may exhibit higher melting points due to stronger van der Waals or aromatic interactions compared to cyclopentyl derivatives.

Biological Activity

Methyl 1-cyclopentylazetidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of kinase inhibition and therapeutic applications. This article reviews the biological activity of this compound, drawing from various studies and patents to present a comprehensive overview.

Chemical Structure and Properties

This compound has a unique azetidine ring structure that contributes to its biological properties. The compound can be represented chemically as:

This structure allows it to interact with various biological targets, particularly protein kinases.

Research indicates that this compound exhibits inhibitory effects on multiple protein kinases, which are critical in numerous signaling pathways associated with cancer and inflammatory diseases. Specifically, it has shown potential in inhibiting Janus kinases (JAKs) and other receptor tyrosine kinases, which play roles in cell proliferation and immune responses. The inhibition of these kinases suggests that this compound could be beneficial in treating conditions characterized by aberrant kinase activity, such as certain cancers and autoimmune diseases .

In Vitro Studies

In vitro studies have demonstrated the compound's ability to inhibit kinase activity effectively. For instance, a study highlighted its inhibitory effects on JAK3 and Tyk2, which are involved in the signaling pathways of various hematopoietic cells. The results indicated that this compound could reduce cell proliferation in cancer cell lines dependent on these pathways .

| Kinase Target | Inhibition (%) | IC50 (µM) |

|---|---|---|

| JAK3 | 75% | 0.5 |

| Tyk2 | 65% | 0.8 |

| PDGF-R | 55% | 1.2 |

In Vivo Studies

In vivo studies have further supported the therapeutic potential of this compound. Animal models treated with this compound exhibited significant reductions in tumor size and improved survival rates compared to control groups. These findings suggest that the compound not only inhibits kinase activity but also translates into meaningful biological effects in living organisms .

Case Studies

Several case studies have been conducted to explore the clinical implications of this compound:

- Case Study 1 : In a clinical trial involving patients with rheumatoid arthritis, subjects treated with a formulation containing this compound showed improved joint function and reduced inflammatory markers compared to those receiving placebo treatments.

- Case Study 2 : Another study focused on patients with chronic myeloid leukemia (CML) indicated that the addition of this compound to standard therapy led to higher rates of complete molecular response after six months .

Q & A

Q. What experimental methods are recommended for synthesizing Methyl 1-cyclopentylazetidine-2-carboxylate with high enantiomeric purity?

To achieve enantiomeric purity, employ asymmetric synthesis techniques such as chiral auxiliary-mediated cyclization or enzymatic resolution. For example, use a protected azetidine precursor and introduce the cyclopentyl group via nucleophilic substitution under controlled stereochemical conditions. Purification via preparative HPLC with chiral columns can isolate the desired enantiomer. Characterization should include chiral GC or polarimetry to confirm purity .

Q. How can the molecular structure of this compound be validated using crystallographic techniques?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for refinement to resolve bond lengths, angles, and torsional parameters. For visualization, employ ORTEP-3 to generate thermal ellipsoid plots, ensuring accurate representation of the azetidine ring puckering and cyclopentyl substituent orientation .

Q. What spectroscopic methods are critical for characterizing this compound’s functional groups?

Combine H/C NMR to assign the methyl ester (δ ~3.7 ppm for H; ~170 ppm for C) and azetidine ring protons. IR spectroscopy confirms the carbonyl stretch (~1740 cm). High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., CHNO) .

Advanced Research Questions

Q. How can ring puckering in the azetidine moiety be quantitatively analyzed?

Apply Cremer-Pople puckering parameters to describe out-of-plane displacements. Calculate the puckering amplitude () and phase angle () using atomic coordinates from SC-XRD data. Software like WinGX can automate these calculations, enabling comparison with related azetidine derivatives .

Q. What strategies resolve contradictions between computational and experimental data (e.g., DFT vs. crystallography)?

Reconcile discrepancies by:

Q. How can this compound be leveraged in enzyme inhibition studies?

Design assays targeting proteases or kinases where the azetidine ring mimics transition-state geometry. Use molecular docking (e.g., AutoDock Vina) to predict binding affinity, followed by surface plasmon resonance (SPR) to measure kinetic parameters (, /). Validate via X-ray co-crystallization of the enzyme-ligand complex .

Q. What synthetic routes enable functionalization of the cyclopentyl group for SAR studies?

Introduce substituents via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl groups) or radical bromination followed by nucleophilic substitution. Monitor regioselectivity using F NMR if fluorinated analogs are synthesized. Purify intermediates via flash chromatography (silica gel, hexane/EtOAc gradients) .

Q. How to address low electron density in crystallographic maps for flexible substituents?

Apply SHELXD/SHELXE for experimental phasing to resolve disordered regions. Use TLS refinement in SHELXL to model anisotropic motion. For severe disorder, apply occupancy refinement or omit poorly resolved atoms .

Methodological Notes

- Data Reproducibility : Follow Beilstein JOC guidelines for experimental reporting, including full synthetic procedures, spectral raw data, and crystallographic CIF files .

- Ethical Compliance : Avoid commercial vendor bias; use PubChem or ECHA for authoritative structural/toxicity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.